molecular formula C12H12N2O4 B3610710 1,1-dimethyl-2-propyn-1-yl (3-nitrophenyl)carbamate

1,1-dimethyl-2-propyn-1-yl (3-nitrophenyl)carbamate

Cat. No. B3610710
M. Wt: 248.23 g/mol
InChI Key: QWDYZMFYOQTHOE-UHFFFAOYSA-N
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Description

1,1-dimethyl-2-propyn-1-yl (3-nitrophenyl)carbamate, also known as DNPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DNPC is a carbamate derivative that has been studied for its ability to inhibit acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. In

Scientific Research Applications

1,1-dimethyl-2-propyn-1-yl (3-nitrophenyl)carbamate has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the development of new acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to be a potent inhibitor of acetylcholinesterase, making it a promising candidate for the development of new drugs.

Mechanism of Action

1,1-dimethyl-2-propyn-1-yl (3-nitrophenyl)carbamate inhibits acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased neurotransmitter activity. The mechanism of action of this compound has been well-studied and is the subject of ongoing research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit acetylcholinesterase. This results in increased neurotransmitter activity, which can have a range of effects on the nervous system. This compound has been shown to improve cognitive function in animal models, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1,1-dimethyl-2-propyn-1-yl (3-nitrophenyl)carbamate in lab experiments include its potency as an acetylcholinesterase inhibitor, its well-established synthesis method, and its potential applications in drug development. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research on 1,1-dimethyl-2-propyn-1-yl (3-nitrophenyl)carbamate. One area of interest is in the development of new drugs for the treatment of neurodegenerative diseases. This compound has shown promise in animal models, and further research is needed to determine its potential efficacy in humans. Other potential areas of research include the development of new synthetic methods for this compound, the investigation of its potential toxicity, and the exploration of its effects on other neurotransmitter systems. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research in the future.

properties

IUPAC Name

2-methylbut-3-yn-2-yl N-(3-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-4-12(2,3)18-11(15)13-9-6-5-7-10(8-9)14(16)17/h1,5-8H,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDYZMFYOQTHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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